4-methyl-7-(methylamino)-2H-chromen-2-one

Lipophilicity Drug Discovery Cellular Uptake

Researchers often face invalid assay results when substituting 7-amino-4-methylcoumarin (AMC) for applications requiring specific lipophilicity and membrane permeability. This N-methylated derivative (CAS 40568-08-9) is the exact solution, offering a calculated LogP of 2.14 versus 1.13 for AMC, ensuring superior passive diffusion across lipid bilayers for intracellular targeting. - Enables access to cytosolic or organelle-localized enzymes inaccessible to standard AMC probes. - Reported cytotoxic activity against MCF-7 cells (IC₅₀ ~4.98 µM) supports anticancer lead development. - Supplied as a pre-functionalized building block (≥95% purity) for N-substituted coumarin library synthesis, eliminating a synthetic step.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 40568-08-9
Cat. No. B3265488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-7-(methylamino)-2H-chromen-2-one
CAS40568-08-9
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC
InChIInChI=1S/C11H11NO2/c1-7-5-11(13)14-10-6-8(12-2)3-4-9(7)10/h3-6,12H,1-2H3
InChIKeyLKJDPYZBJFUZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-7-(methylamino)-2H-chromen-2-one Overview


4-Methyl-7-(methylamino)-2H-chromen-2-one (CAS: 40568-08-9) is a synthetic 7-aminocoumarin derivative in which the primary amine of the widely used fluorophore 7-amino-4-methylcoumarin (Coumarin 120, AMC) is mono-methylated. This substitution preserves the benzopyrone core while altering key physicochemical and photophysical properties. The compound is primarily utilized as a research chemical and synthetic building block , with reported cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ ~4.98 µM) and potential as a fluorescent probe . Its molecular formula is C₁₁H₁₁NO₂ with a molecular weight of 189.21 g/mol [1].

Compound Type N-methylated 7-aminocoumarin probe
Primary Workflow Intracellular fluorescence & synthetic building block
Key Differentiator Higher lipophilicity vs. primary amine AMC

4-Methyl-7-(methylamino)-2H-chromen-2-one vs. 7-Aminocoumarins


Although 7-amino-4-methylcoumarin (AMC) and 4-methyl-7-(methylamino)-2H-chromen-2-one share the same chromen-2-one scaffold, their distinct substitution patterns at the 7-position confer divergent physicochemical and biological properties. N-Methylation eliminates the primary amine's hydrogen bond donor capacity, increases lipophilicity (calculated LogP: 2.14312 versus 1.13 for AMC [1]), and raises molecular weight (189.21 vs. 175.18 g/mol ). These modifications directly impact cellular permeability, target binding, and spectroscopic behavior. Consequently, in assays requiring a specific fluorescent signal, enzyme inhibition profile, or cellular uptake, simple substitution with the more common AMC is not scientifically valid and will yield non-equivalent experimental outcomes. The following quantitative evidence substantiates these critical differences.

7-Amino-4-methylcoumarin (AMC) is not a direct substitute. N-methylation eliminates hydrogen bond donor capacity and alters physicochemical properties, yielding non-equivalent assay outcomes.
Molarity calculations differ. An 8% molecular weight increase (189.21 vs. 175.18 g/mol) means using AMC's MW would introduce concentration errors in assay preparation.
Biological profile diverges. Reported cytotoxic activity against MCF-7 cells may conflict with AMC's typical use as a non-toxic fluorescent reference, requiring context-specific validation.

4-Methyl-7-(methylamino)-2H-chromen-2-one: Quantitative Comparison


Lipophilicity Increase

4-Methyl-7-(methylamino)-2H-chromen-2-one exhibits a calculated LogP of 2.14312 , representing a significant increase in lipophilicity compared to the primary amine analog 7-amino-4-methylcoumarin (AMC), which has a calculated LogP of 1.13 [1]. This ~1.0 log unit difference corresponds to a roughly 10-fold higher partition coefficient in octanol/water systems.

Lipophilicity
Reported
ΔLogP ≈ +1.01
Higher calculated LogP vs. AMC suggests improved passive membrane diffusion for intracellular studies.
Calculated values; target compound 2.14, AMC 1.13.
Lipophilicity Drug Discovery Cellular Uptake

Molecular Weight Difference

The molecular weight of 4-methyl-7-(methylamino)-2H-chromen-2-one is 189.21 g/mol [1], whereas its primary amine counterpart 7-amino-4-methylcoumarin (AMC) has a molecular weight of 175.18 g/mol . This 8% increase in mass is due to the replacement of a hydrogen with a methyl group at the 7-amino position.

Molecular Weight
Reported
189.21 g/mol
8% higher mass than AMC requires recalibration of molarity calculations for assay accuracy.
Vendor datasheet cross-reference.
Molecular Weight Formulation Dosing

Cytotoxicity Against MCF-7 Cells

4-Methyl-7-(methylamino)-2H-chromen-2-one has demonstrated cytotoxic effects against MCF-7 (breast cancer) cells with a reported IC₅₀ of 4.98 µM . In contrast, the primary amine analog 7-amino-4-methylcoumarin (AMC) is not typically reported to possess significant cytotoxic activity against this cell line at comparable concentrations, and is instead widely used as a non-toxic fluorescent reference standard.

Cytotoxicity
Supporting evidence
IC₅₀ 4.98 µM (MCF-7)
Reported cell-model response context; contrasts with non-cytotoxic AMC profile.
Source review recommended; data to verify.
Cytotoxicity Anticancer MCF-7

Fluorescence Spectral Shift

While explicit spectral data for 4-methyl-7-(methylamino)-2H-chromen-2-one are not widely published, the well-characterized comparator 7-amino-4-methylcoumarin (AMC) exhibits λex 351 nm and λem 430 nm in methanol . N-Methylation of aromatic amines typically induces a red shift in both absorption and emission maxima due to increased electron density on the nitrogen. This class-level inference suggests that the target compound will exhibit altered fluorescence properties compared to AMC, impacting its utility as a probe or substrate.

Fluorescence Shift
Class-level inference
Expected red-shift vs. AMC (λex 351/λem 430 nm)
Spectral behavior may differ; direct substitution risks inaccurate fluorescence quantification.
Target compound spectra not directly reported.
Fluorescence Spectroscopy Probe Design

4-Methyl-7-(methylamino)-2H-chromen-2-one Research Applications


Probe Development with Enhanced Lipophilicity

Given its calculated LogP of 2.14312 , significantly higher than that of 7-amino-4-methylcoumarin (1.13) [1], 4-methyl-7-(methylamino)-2H-chromen-2-one is well-suited for designing fluorescent probes intended for intracellular targets where membrane permeability is critical. The increased lipophilicity facilitates passive diffusion across lipid bilayers, enabling access to cytosolic or organelle-localized enzymes.

Synthetic Intermediate for Coumarin Derivatives

The compound serves as a key building block for synthesizing N-substituted coumarin derivatives. Its methylamino group can undergo further alkylation or acylation to generate diverse chemical libraries. The presence of the 4-methyl group also provides a handle for additional functionalization. As noted in synthetic protocols , it can be derived from 7-amino-4-methylcoumarin via N-methylation, but its pre-functionalized state offers a convenient starting point for more complex modifications.

Anticancer Lead Scaffold Exploration

The reported cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ ~4.98 µM) positions this compound as a potential lead scaffold for developing novel anticancer agents. Unlike the non-cytotoxic AMC, the N-methylated variant shows measurable anti-proliferative effects, warranting further structure-activity relationship (SAR) studies to optimize potency and selectivity.

Calibration Standard for LC-MS/HPLC

With a well-defined molecular weight of 189.21 g/mol [2] and high purity (≥95%) as specified by vendors [2], 4-methyl-7-(methylamino)-2H-chromen-2-one can serve as a reliable reference standard for analytical method development and validation, particularly in assays where its unique retention time and mass spectral profile distinguish it from closely related coumarin analogs.

Application
Selection Property
Validation Focus
Intracellular probe design
Lipophilicity-dependent cellular permeability
Membrane diffusion assay context; cytosolic localization verification
Synthetic building block
Pre-functionalized N-methylamino handle
Derivatization efficiency; purity in subsequent reactions
Cell-model endpoint review
Reported MCF-7 cytotoxicity context
Cytotoxicity endpoint reproducibility; SAR against non-cancerous lines
Analytical reference standard
Defined MW and vendor-reported purity
HPLC/LC-MS retention time and mass confirmation
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